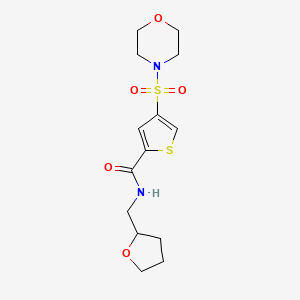

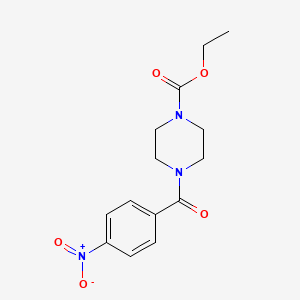

![molecular formula C15H12F2N6OS B5583824 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B5583824.png)

2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole derivatives often involves the use of azides and terminal alkynes in a cycloaddition reaction, known as the click chemistry approach. Additionally, the sulfur-containing thioether linkage could be introduced through nucleophilic substitution reactions involving halogenated precursors or via the reaction of thiols with dehydrative agents. The specific synthesis of this compound would likely involve multiple steps, including the formation of the triazole ring, introduction of the pyridinyl group, and final attachment of the difluorophenyl acetamide moiety.

Molecular Structure Analysis

The molecular structure of this compound, featuring a 1,2,4-triazole ring, suggests potential for varied electronic distribution due to the presence of nitrogen atoms in the heterocyclic ring. The fluorine atoms on the phenyl ring would induce electron-withdrawing effects, potentially affecting the reactivity of the acetamide linkage. The presence of the sulfur atom in the thioether group could influence the molecule's three-dimensional conformation and its electronic properties, impacting its overall chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds containing the 1,2,4-triazole ring are known for their versatility in chemical reactions, including nucleophilic substitution, oxidation, and reduction. The thioether linkage presents opportunities for further transformations, such as oxidation to sulfoxides or sulfones. The difluorophenyl acetamide portion could undergo hydrolysis, releasing the corresponding acid and amine components under certain conditions.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, would be influenced by its molecular structure. The heteroatoms and the fluorine substituents are likely to affect its polarity and hydrogen bonding capability, impacting its solubility in organic solvents and water. The compound's stability under various temperature and pH conditions would be an important consideration in its handling and storage.

Chemical Properties Analysis

The chemical properties of this compound would be characterized by its reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming hydrogen bonds with biological molecules. Its biological activity could be influenced by the presence of the 1,2,4-triazole ring, known for its role in pharmaceuticals due to its mimicry of the peptide bond and ability to engage in hydrogen bonding.

References

Parchenko, V. (2019). Synthesis, physico-chemical properties of 3-thio and 3-thio -4-amino derivatives of 1,2,4-triazole. Farmatsevtychnyi zhurnal. Consensus.

Nasri, S., Bayat, M., & Kochia, K. (2021). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity. Consensus.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N6OS/c16-10-3-4-12(11(17)6-10)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOAZRKVCPGFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

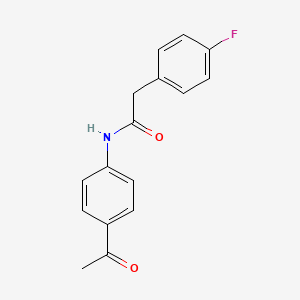

![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)

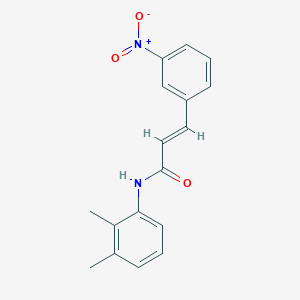

![4-[(2,3-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5583765.png)

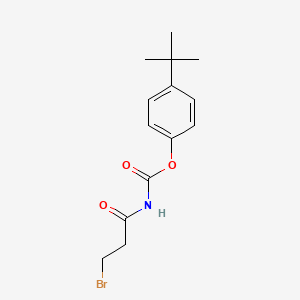

![2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5583793.png)

![4-{4-[4-(1-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5583801.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)

![4-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5583833.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5583841.png)